molecular formula C7H13NO2S2 B1383959 2-(1,5,3-Dithiazepan-3-yl)propanoic acid CAS No. 1966944-46-6

2-(1,5,3-Dithiazepan-3-yl)propanoic acid

Cat. No.: B1383959
CAS No.: 1966944-46-6
M. Wt: 207.3 g/mol
InChI Key: VYLOVQSYVKDJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,5,3-Dithiazepan-3-yl)propanoic acid is a heterocyclic compound that features a seven-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmacology, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

2-(1,5,3-Dithiazepan-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit high sorption activity with respect to silver (I) and palladium (II) ions . Additionally, it shows antifungal activity against pathogenic micromycetes . These interactions suggest that this compound may be involved in metal ion binding and inhibition of fungal growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to interact with metal ions, such as silver (I) and palladium (II), which may contribute to its biological activities . Additionally, its antifungal activity suggests that it may inhibit fungal enzymes or disrupt fungal cell membranes . These interactions highlight the multifaceted molecular mechanisms through which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been synthesized using green methods, which offer advantages such as operational simplicity and no production of hazardous materials . The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that it can be synthesized in high yields within 1 to 5 hours , indicating its stability during the synthesis process.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The metabolic pathways of this compound may include oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination from the body . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within the body . Additionally, its localization and accumulation in different tissues may affect its biological activity and therapeutic potential. Understanding the transport and distribution of this compound is essential for optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5,3-Dithiazepan-3-yl)propanoic acid typically involves a multicomponent reaction. One common method is the cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water. This reaction is carried out at room temperature for 1 to 5 hours, resulting in high yields . The process is considered green chemistry due to its simplicity, lack of hazardous materials, and the use of water as a solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be scaled up for industrial applications. The use of water as a solvent and the absence of catalysts make this process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-(1,5,3-Dithiazepan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(1,5,3-Dithiazepan-3-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    1,5,3-Dithiazepane: A similar compound with a seven-membered ring containing sulfur and nitrogen atoms.

    1,5,3-Dithiazepine: Another related compound with a similar ring structure but different substituents.

Uniqueness: 2-(1,5,3-Dithiazepan-3-yl)propanoic acid is unique due to the presence of the propanoic acid group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-(1,5,3-dithiazepan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S2/c1-6(7(9)10)8-4-11-2-3-12-5-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLOVQSYVKDJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CSCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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